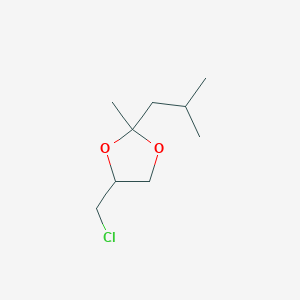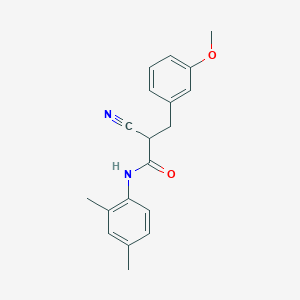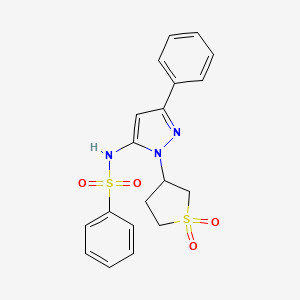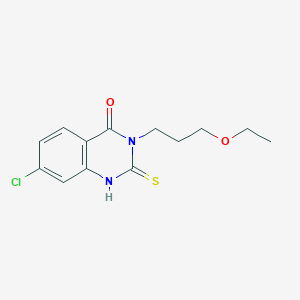
4-Bromo-7-chloroisoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-chloroisoindolin-1-one is a chemical compound with the molecular formula C8H5BrClNO and a molecular weight of 246.49 . It is a building block used in research .
Molecular Structure Analysis
The molecular structure of 4-Bromo-7-chloroisoindolin-1-one consists of a bromine atom (Br), a chlorine atom (Cl), a nitrogen atom (N), an oxygen atom (O), and eight carbon atoms © along with five hydrogen atoms (H) . The IUPAC name for this compound is 4-bromo-7-chloroisoindolin-1-one .Physical And Chemical Properties Analysis
4-Bromo-7-chloroisoindolin-1-one appears as an off-white to pink powder . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
CDK7 Inhibition for Breast Cancer Treatment
Breast cancer remains a significant cause of mortality among women. Isoindolin-1-ones have emerged as promising scaffolds for Cyclin-dependent kinase (CDK) inhibitors. In a recent study, a library of 48 isoindolin-1-ones was virtually screened using molecular docking. Two ligands, 7 and 14, exhibited high binding affinity to CDK7, with conventional hydrogen bonding interactions. Molecular dynamics simulations confirmed their stability. LYS139 and LYS41 amino acid residues played a crucial role in binding. Additionally, density functional theory (DFT) studies revealed their chemically reactive nature, suggesting potential anti-cancer activity. These isoindolin-1-one moieties could serve as effective CDK7 inhibitors .
Synthesis of Quinoline-based Isoindolin-1-ones
A straightforward one-pot synthesis allows the preparation of N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo-[3,4-b]quinolin-1-ones. This class of compounds holds promise for various applications, including drug discovery and medicinal chemistry .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-Bromo-7-chloroisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-breast cancer drugs .
Mode of Action
4-Bromo-7-chloroisoindolin-1-one: interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . This interaction results in high binding affinity, which is a key factor in its mode of action .
Biochemical Pathways
The action of 4-Bromo-7-chloroisoindolin-1-one affects the CDK7 pathway. CDK7 controls every phase of the cell cycle . By inhibiting CDK7, 4-Bromo-7-chloroisoindolin-1-one can disrupt the cell cycle, which is a critical process in the growth and proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetics of 4-Bromo-7-chloroisoindolin-1-one have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . These studies have shown that 4-Bromo-7-chloroisoindolin-1-one exhibits superior qualities to known CDK7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted .
Result of Action
The molecular and cellular effects of 4-Bromo-7-chloroisoindolin-1-one ’s action are primarily its anti-cancer activity. It has been found to be a chemically reactive soft molecule, influencing its anti-cancer activity . The results indicate that 4-Bromo-7-chloroisoindolin-1-one moieties are good candidates for anti-cancer action and could serve as effective CDK7 inhibitors .
Propiedades
IUPAC Name |
4-bromo-7-chloro-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPOVIJWZMWMLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427404-26-9 |
Source


|
| Record name | 4-bromo-7-chloroisoindolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2611869.png)
![2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2611870.png)
![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2611872.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2611873.png)

![Methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2611877.png)


![4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane](/img/structure/B2611883.png)


![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methylbenzamide](/img/structure/B2611887.png)
